SU 5205
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-(4-Fluorobenzylidene)indolin-2-one is FLK1 . FLK1, also known as VEGFR2, is a receptor tyrosine kinase that plays a crucial role in vascular development and regulation of vascular permeability .
Mode of Action
3-(4-Fluorobenzylidene)indolin-2-one is a derivative of tyrosine kinase inhibitor SU5416 . It inhibits the activity of FLK1, thereby disrupting the signaling pathways that promote angiogenesis . This compound may also inhibit the activity of topoisomerase IV, an essential enzyme for DNA replication .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner . Moreover, it significantly inhibits lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is BBB permeant . It is also an inhibitor of CYP1A2, which could affect its metabolism and interactions with other drugs .
Result of Action
The inhibition of FLK1 by 3-(4-Fluorobenzylidene)indolin-2-one disrupts angiogenesis, which can limit the growth of tumors by cutting off their blood supply . The compound’s anti-inflammatory effects, including the suppression of TNF-α and IL-6 production, can modulate the immune response and potentially reduce tissue damage in inflammatory diseases .
Action Environment
The action of 3-(4-Fluorobenzylidene)indolin-2-one can be influenced by various environmental factors. For instance, its E-Z isomeric motion can be controlled under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions . This suggests that the compound’s action, efficacy, and stability could be optimized in certain environments .
Biochemical Analysis
Biochemical Properties
3-(4-Fluorobenzylidene)indolin-2-one interacts with tyrosine kinase, an enzyme that plays a crucial role in signal transduction pathways . The compound exerts its effects by inhibiting the activity of this enzyme .
Cellular Effects
The compound has shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, particularly those involving tyrosine kinase . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(4-Fluorobenzylidene)indolin-2-one exerts its effects through binding interactions with tyrosine kinase . This results in the inhibition of the enzyme, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Fluorobenzylidene)indolin-2-one have been observed to change over time . The compound shows stability and degradation over time, with long-term effects on cellular function observed in in vitro studies .
Dosage Effects in Animal Models
The effects of 3-(4-Fluorobenzylidene)indolin-2-one vary with different dosages in animal models
Metabolic Pathways
3-(4-Fluorobenzylidene)indolin-2-one is involved in metabolic pathways related to tyrosine kinase . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SU5205 involves the preparation of 3-[4’-fluorobenzylidene]indolin-2-one. The synthetic route typically includes the condensation of indolin-2-one with 4-fluorobenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of SU5205 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography to achieve the desired level of purity for research applications .
Chemical Reactions Analysis
Types of Reactions
SU5205 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert SU5205 to its reduced forms.
Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SU5205 can yield corresponding oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
SU5205 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of VEGFR2 and related pathways.
Biology: Investigated for its effects on endothelial cell proliferation and angiogenesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its anti-angiogenic properties.
Industry: Utilized in the development of new drugs and therapeutic agents targeting VEGFR2.
Comparison with Similar Compounds
Similar Compounds
Semaxanib (SU5416): Another VEGFR2 inhibitor, structurally similar to SU5205 but significantly more potent.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR2.
Sorafenib: Another multi-kinase inhibitor with activity against VEGFR2.
Uniqueness of SU5205
While SU5205 shares structural similarities with other VEGFR2 inhibitors, it is unique in its specific binding affinity and inhibitory profile. Compared to semaxanib, SU5205 is less potent but offers a different pharmacokinetic and stability profile, making it useful in various research contexts .
Properties
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIERHADIMMFZNE-LCYFTJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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